[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol
Description
IUPAC Nomenclature & Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol , which precisely describes its molecular framework. The pyridine core is substituted at the 2- and 6-positions with 4-methoxy-2-methylphenyl groups, while a hydroxymethyl (-CH2OH) functional group occupies the 4-position.
Synonyms for this compound include:
- 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-methanol
- [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methyl alcohol
- Pyridine, 2,6-bis(4-methoxy-2-methylphenyl)-4-(hydroxymethyl)-
These variants reflect alternative naming conventions or abbreviated phrasings in chemical databases.
Molecular Formula & Weight Analysis
The molecular formula C23H25NO3 (Table 1) corresponds to a molecular weight of 347.45 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00). The exact mass, determined via high-resolution mass spectrometry, is 347.189 atomic mass units , consistent with its elemental composition.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO3 |
| Molecular Weight (g/mol) | 347.45 |
| Exact Mass (amu) | 347.189 |
| Topological Polar Surface Area | 31.35 Ų |
| LogP (Octanol-Water) | 5.67 |
Table 1. Molecular properties of [2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol.
The LogP value of 5.67 indicates significant hydrophobicity, suggesting limited aqueous solubility. The polar surface area of 31.35 Ų arises from the hydroxyl and methoxy groups, which contribute to hydrogen-bonding potential.
Three-Dimensional Conformational Analysis
The compound adopts a non-planar conformation due to steric interactions between the ortho-methyl groups on the aryl rings and the pyridine core. Computational modeling predicts dihedral angles of approximately 45–60° between the pyridine plane and the substituted phenyl rings, minimizing van der Waals repulsions (Figure 1).
The hydroxymethyl group at the 4-position exhibits free rotation around the C-C bond linking it to the pyridine ring. However, intramolecular hydrogen bonding between the hydroxyl hydrogen and the methoxy oxygen atoms may stabilize specific conformers. Density functional theory (DFT) calculations suggest an energy barrier of ~4 kcal/mol for hydroxymethyl rotation, indicating moderate conformational flexibility.
Crystallographic Data & X-Ray Diffraction Studies
As of May 2025, no published X-ray crystallographic data exists for [2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol. This gap limits insights into its solid-state packing and precise bond parameters. Comparative analysis with structurally analogous compounds, such as 2,6-diarylpyridine derivatives, suggests potential monoclinic or triclinic crystal systems with π-stacking interactions between aromatic rings.
Future crystallographic studies could elucidate:
- Hydrogen-bonding networks involving the hydroxymethyl group
- Torsional angles between substituents and the central pyridine
- Thermal displacement parameters for dynamic motion analysis
Properties
CAS No. |
816446-65-8 |
|---|---|
Molecular Formula |
C22H23NO3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C22H23NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-12,24H,13H2,1-4H3 |
InChI Key |
KUQUVKPPRWEUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)CO |
Origin of Product |
United States |
Preparation Methods
Condensation and Substitution Reactions
The pyridine ring’s formation often proceeds via condensation reactions involving carbonyl precursors. For example, 2,6-dicyano-4-pyrone derivatives (source 5) serve as versatile intermediates. Subsequent functionalization introduces the methoxy and methyl groups through nucleophilic aromatic substitution or electrophilic substitution (e.g., nitration followed by reduction).
Example Pathway (Adapted from Source 2):
- Pyridine Ring Formation: Condensation of aliphatic precursors with nitriles or amides.
- Substitution: Introduction of 4-methoxy-2-methylphenyl groups via coupling reactions (e.g., Suzuki-Miyaura) or direct electrophilic substitution.
- Methanol Group Addition: Reduction of a ketone intermediate using LiAlH₄ or Grignard reagents (source 10).
Table 1: Reaction Conditions for Key Steps
Asymmetric Hydrogenation
For stereoselective synthesis (if applicable), asymmetric hydrogenation using chiral catalysts (e.g., Ir-based ligands) can yield enantiopure derivatives. This method is critical for bioactive analogs (source 9).
Procedure Outline:
- Catalyst Preparation: Ir complexes with chiral ligands (e.g., I-1) in methanol.
- Hydrogenation: Phenyl(pyridin-2-yl)methanone precursor under H₂ pressure (3.0 MPa) at 40°C.
- Workup: Extraction with ethyl acetate, solvent removal.
Table 2: Asymmetric Hydrogenation Parameters
| Parameter | Value/Range | Outcome |
|---|---|---|
| Catalyst | Ir/L* (e.g., I-1) | >99% ee |
| Temperature | 40°C | High yield |
| Hydrogen pressure | 3.0 MPa | Complete conversion |
Multistep Synthesis via Diazotization and Hydrolysis
Source 2 describes a diazotization-hydrolysis approach for introducing hydroxymethyl groups to pyridine derivatives. This method leverages nitrous acid under controlled pH and temperature.
Key Steps:
- Amination: Catalytic hydrogenation of nitriles to amines.
- Diazotization: Reaction with NaNO₂ in acidic aqueous media (e.g., glacial acetic acid).
- Hydrolysis: Alkalization to yield the hydroxymethyl group.
Table 3: Diazotization-Hydrolysis Conditions
| Parameter | Value/Range | Notes |
|---|---|---|
| Acid | Glacial acetic acid | Preferred for pH control |
| Temperature | -5°C to 10°C | Prevents side reactions |
| Solvent | Methylene chloride | Efficient extraction |
Optimization Strategies
Catalyst Selection
Palladium catalysts (e.g., PdCl₂/dppp) enhance cross-coupling efficiency (source 6), while nickel catalysts improve hydrogenation selectivity. Chiral ligands (e.g., I-1) ensure enantioselectivity in asymmetric reactions (source 9).
Solvent and Temperature Control
- THF or Dioxane: Ideal for Grignard reactions (source 10).
- Methylene Chloride: Facilitates diazotization (source 2).
- Low Temperatures: Critical for diazotization (-5°C to 10°C) to minimize decomposition.
Challenges and Limitations
Regioselectivity
Introducing substituents at the 2- and 6-positions of pyridine requires precise control. Direct electrophilic substitution often favors the 3- and 5-positions, necessitating protective/deprotective strategies.
Stability of Intermediates
Nitriles or diazonium intermediates are prone to decomposition, demanding rapid workup (source 2).
Scalability
Industrial synthesis faces challenges with continuous flow techniques and cost-effective reagent sourcing (source 7).
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Steps | Yield Range | Advantages | Drawbacks |
|---|---|---|---|---|
| Condensation + Suzuki | 4–6 | 45–95% | High regioselectivity | Expensive catalysts |
| Diazotization-Hydrolysis | 3–4 | 60–90% | Low-cost reagents | Temperature sensitivity |
| Asymmetric Hydrogenation | 2–3 | 75–97% | High enantioselectivity | Chiral ligand expense |
Chemical Reactions Analysis
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol is a complex organic molecule featuring a pyridine ring with substitutions at the 2 and 6 positions that include two 4-methoxy-2-methylphenyl groups and a hydroxymethyl group attached to the 4-position of the pyridine. It has the molecular formula and a molecular weight of 349.42300 .
Chemical Properties
- Molecular Weight: 349.42300
- Molecular Formula:
- Exact Mass: 349.16800
- Polarizability: 40.8
- Henry's Law: 3.80e-7
- Boiling Point: 449 °C
- Flash Point: 242 °C
- Melting Point: 126 °C
Potential Applications
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol and similar compounds have potential applications in diverse areas, particularly in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol exhibit diverse biological activities, including antimicrobial and anticancer properties. These activities are often predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which assesses potential pharmacological effects based on molecular structure.
Interaction Studies
Interaction studies are performed to understand how [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol interacts with biological targets and to elucidate its mechanism of action and therapeutic potential. These studies typically involve various methods, contributing to a comprehensive understanding of its biological effects.
Similar Compounds
Several compounds share structural similarities with [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol. The table below highlights how structural nuances influence biological activity and application potential among similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| $$2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol | Pyridine core with methoxy groups | Antimicrobial, anticancer | Dual aromatic substitution |
| 2-Methylpyridine Derivatives | Pyridine base | Varies widely | Simple substitutions |
| Phenolic Compounds | Hydroxymethyl group | Antioxidant, antimicrobial | Lacks nitrogen heteroatom |
| Methoxy-substituted Aromatics | Aromatic rings with methoxy groups | Varies widely | Different reactivity based on position |
Mechanism of Action
The mechanism of action of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators include:
- Substituent Effects : The 4-methoxy-2-methylphenyl groups enhance steric bulk and electron density at the pyridine core compared to simpler phenyl or trifluoromethyl substituents.
- Hydroxymethyl Group: The -CH2OH group at the 4-position provides a site for hydrogen bonding, oxidation (to carboxylic acid), or esterification, distinguishing it from non-functionalized analogs.
Table 1: Comparison of Key Structural Features
*Calculated based on formula C25H23NO3.
Physicochemical Properties
- Solubility: The hydroxymethyl group enhances hydrophilicity compared to non-polar analogs like 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine .
- Electronic Effects: The electron-donating methoxy groups contrast with the electron-withdrawing trifluoromethyl groups in [2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol , affecting redox behavior and acidity.
Biological Activity
[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol , a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Structural Overview
The compound features a pyridine ring substituted at the 2 and 6 positions with 4-methoxy-2-methylphenyl groups, along with a hydroxymethyl group at the 4-position. This arrangement is significant for its chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds structurally related to [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol exhibit a variety of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating that this compound may induce cell death through mechanisms such as apoptosis or necrosis.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress.
Synthesis Methods
The synthesis of [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol can be approached through several methods:
- Condensation Reactions : Involves the reaction of pyridine derivatives with methoxy-substituted aromatic compounds.
- Reduction Reactions : The hydroxymethyl group can be introduced via reduction of corresponding carbonyl precursors.
- Electrophilic Substitution : The aromatic rings can undergo electrophilic substitutions to enhance biological activity.
Comparative Analysis
A comparative analysis of similar compounds reveals how structural variations influence biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol | Pyridine core with methoxy groups | Antimicrobial, anticancer | Dual aromatic substitution |
| 2-Methylpyridine Derivatives | Simple pyridine base | Varies widely | Simple substitutions |
| Phenolic Compounds | Hydroxymethyl group | Antioxidant, antimicrobial | Lacks nitrogen heteroatom |
| Methoxy-substituted Aromatics | Aromatic rings with methoxy groups | Varies widely | Different reactivity based on position |
This table illustrates how subtle changes in structure can lead to significant differences in biological activity and application potential.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyridine derivatives on glioblastoma cells. The results indicated that certain modifications at the indolyl positions significantly enhanced cytotoxicity and induced cell death via methuosis (a form of cell death characterized by vacuole formation) .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of methoxy-substituted pyridines, finding that compounds similar to [2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol exhibited notable activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Research has highlighted that certain derivatives can mitigate oxidative stress in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
